molecular formula C13H15F3N2O B6332436 2-Methyl-1-[4-(trifluoromethyl)benzoyl]piperazine CAS No. 1240577-75-6

2-Methyl-1-[4-(trifluoromethyl)benzoyl]piperazine

Cat. No. B6332436
CAS RN: 1240577-75-6
M. Wt: 272.27 g/mol
InChI Key: TUUOPSOWHSOERB-UHFFFAOYSA-N
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Description

“2-Methyl-1-[4-(trifluoromethyl)benzoyl]piperazine” is a chemical compound with the molecular formula C13H15F3N2O and a molecular weight of 272.27 . It is a derivative of piperazine, which is a six-membered ring containing two nitrogen atoms at opposite positions in the ring .


Molecular Structure Analysis

The molecular structure of “this compound” consists of a piperazine ring, which is a heterocyclic amine, attached to a trifluoromethyl group and a benzoyl group . The exact 3D structure would require more specific analysis tools.


Physical And Chemical Properties Analysis

The compound has a molecular weight of 272.27 . Other physical and chemical properties such as boiling point, density, and refractive index were not found in the available resources .

Scientific Research Applications

2-Methyl-1-[4-(trifluoromethyl)benzoyl]piperazine has been used in a variety of scientific research applications. It has been used as a reagent in organic synthesis, as a building block for the synthesis of other organic molecules, and as a tool in drug discovery. This compound has also been used in the study of molecular biology and biochemistry, as it has been shown to have biological activity in vitro and in vivo. Additionally, this compound has been used in the study of enzyme inhibition and receptor binding, as well as in the study of protein-protein interactions.

Advantages and Limitations for Lab Experiments

The use of 2-Methyl-1-[4-(trifluoromethyl)benzoyl]piperazine in laboratory experiments has several advantages. It is a relatively stable compound that is easy to synthesize and can be stored for long periods of time without significant degradation. Additionally, this compound is not toxic and has been shown to have biological activity in vitro and in vivo. However, there are some limitations to its use in laboratory experiments. This compound is a relatively new compound and its mechanism of action is not yet fully understood. Additionally, its pharmacological activity has not been extensively studied, so its effects in different biological systems are not yet known.

Future Directions

The use of 2-Methyl-1-[4-(trifluoromethyl)benzoyl]piperazine in scientific research is still in its early stages, and there are many potential future directions. For example, further research is needed to better understand the mechanism of action of this compound and to determine its pharmacological activity in different biological systems. Additionally, further research is needed to explore the potential therapeutic applications of this compound and to develop new synthesis methods for the compound. Finally, further research is needed to explore the potential use of this compound in drug discovery and in the synthesis of other organic molecules.

Synthesis Methods

2-Methyl-1-[4-(trifluoromethyl)benzoyl]piperazine can be synthesized by a variety of methods. The most common method is the reaction of 4-trifluoromethylbenzoic acid with 2-methylpiperazine in the presence of a base, such as sodium hydroxide or potassium hydroxide. This reaction yields the desired product in high yields. Other methods, such as the reaction of 4-trifluoromethylbenzaldehyde with 2-methylpiperazine in the presence of a base, can also be used to synthesize this compound. Additionally, a one-pot synthesis of this compound can be achieved by the reaction of 4-trifluoromethylbenzaldehyde with 2-methylpiperazine in the presence of a Lewis acid, such as aluminum chloride.

properties

IUPAC Name

(2-methylpiperazin-1-yl)-[4-(trifluoromethyl)phenyl]methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15F3N2O/c1-9-8-17-6-7-18(9)12(19)10-2-4-11(5-3-10)13(14,15)16/h2-5,9,17H,6-8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUUOPSOWHSOERB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CNCCN1C(=O)C2=CC=C(C=C2)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15F3N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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